Dibenzyl methylphosphonate is classified as an organophosphonate, which is a subclass of organophosphorus compounds characterized by the presence of a phosphonate group (). Specifically, dibenzyl methylphosphonate consists of two benzyl groups attached to a central phosphorus atom that is also bonded to a methyl group. This compound can be represented by the chemical formula and has a molecular weight of approximately 290.30 g/mol. It is often utilized in synthetic organic chemistry and has potential applications in drug development and material sciences .
The synthesis of dibenzyl methylphosphonate can be achieved through various methods:
Dibenzyl methylphosphonate features a phosphorus atom bonded to three oxygen atoms: one through a double bond (oxyanion) and two through single bonds to carbon atoms from benzyl groups. The molecular structure can be depicted as follows:
The compound exhibits significant steric hindrance due to the bulky benzyl groups, which influences its reactivity and interactions with biological targets .
Dibenzyl methylphosphonate participates in several chemical reactions:
The mechanism of action for dibenzyl methylphosphonate primarily relates to its role as a phosphonate ester in biochemical pathways. It may inhibit certain enzymes involved in metabolic processes by acting as a substrate or competitive inhibitor. The specific interactions depend on the target enzyme's active site characteristics and the steric effects imparted by the benzyl substituents.
In medicinal chemistry, its potential as an antiviral or antibacterial agent has been explored, where it may interfere with nucleic acid metabolism or protein synthesis pathways .
Dibenzyl methylphosphonate exhibits several notable physical and chemical properties:
Dibenzyl methylphosphonate finds applications across various scientific domains:
Dibenzyl methylphosphonate belongs to the broader class of organophosphonates, defined by the presence of a C–P(O)(OR)2 group. Its systematic nomenclature reflects its symmetrical diester architecture:
Table 1: Nomenclature and Identifiers of Dibenzyl Methylphosphonate
Classification | Identifier |
---|---|
CAS Registry | 19236-58-9 (primary), 7526-26-3 (alternate) |
Molecular Formula | C15H17O3P |
SMILES | CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
InChI Key | BPYBCKBGKAIOBH-UHFFFAOYSA-N |
Canonical SMILES | CP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1 |
Structurally, the phosphorus atom adopts a tetrahedral geometry with bond angles approximating 109.5°. Key features include:
Table 2: Structural Taxonomy of Phosphonate Esters
Phosphonate Type | Substitution Pattern | Representative Example | Key Feature |
---|---|---|---|
Symmetrical Diester | Identical alkyl/aryl groups | Dibenzyl methylphosphonate | No chiral center; uniform cleavage kinetics |
Asymmetrical Diester | Different ester groups | CycloSal prodrugs | Chiral phosphorus; differential ester hydrolysis |
Monoester | Single ester group | Phosphonoacetate derivatives | Partial charge; intermediate polarity |
The benzyl substituents impose significant steric bulk, influencing reactivity: they hinder nucleophilic attack at phosphorus while enabling selective deprotection via hydrogenolysis—a trait exploited in multi-step syntheses of bioactive phosphonates [3] [7] [10].
The emergence of dibenzyl phosphonate esters parallels key advances in organophosphorus chemistry:
Table 3: Historical Milestones Involving Dibenzyl Methylphosphonate
Timeframe | Development | Significance |
---|---|---|
1969 | Fosfomycin phosphonate antibiotic isolation | Validated phosphonates as bioactive scaffolds |
1986 | Synthesis of PMEA (adefovir precursor) | Established ANP synthetic routes using benzyl phosphonates |
2002 | FDA approval of adefovir dipivoxil | Demonstrated clinical utility of phosphonate prodrugs |
2010s | Tetra-ODOL-2-PMPA prodrug development | Achieved 44–80× oral bioavailability via protected intermediates |
The enduring relevance of dibenzyl methylphosphonate stems from its dual role: as a versatile phosphonylating agent in organic synthesis and a stepping stone toward charged, bioactive phosphonate species through deprotection [3] [7] [10].
Dibenzyl methylphosphonate’s primary utility lies in enabling prodrug strategies for polar phosphonate therapeutics. By masking the phosphonic acid as a neutral diester, it temporarily overcomes key pharmacological barriers:
In antiviral drug development, dibenzyl methylphosphonate is alkylated with heterocyclic bases to form ANP precursors. For example:
Table 4: Prodrug Strategies Enabled by Benzyl Phosphonate Intermediates
Prodrug Class | Cleavage Mechanism | Bioavailability Gain | Therapeutic Example |
---|---|---|---|
Acyloxyalkyl (POM) | Esterase hydrolysis → formaldehyde elimination | 2–20× vs. parent acid | Adefovir dipivoxil (hepatitis B) |
Alkoxycarbonyloxyalkyl (POC) | Esterase → decarboxylation | 5–25× vs. parent acid | Tenofovir disoproxil (HIV/HBV) |
S-Acylthioethyl (SATE) | Esterase → thiolactonization | Comparable to POM with extended half-life | Experimental nucleoside analogs |
Beyond antivirals, dibenzyl methylphosphonate derivatives enable enzyme inhibitor design. Inhibitors of GCPII—a target for neurological disorders like neuropathic pain—rely on benzyl protection during synthesis. The tetra-ODOL prodrug of 2-PMPA (synthesized from dibenzyl precursors) achieves 44–80-fold greater oral exposure than 2-PMPA itself, demonstrating the strategy’s potency [7].
In chemical biology, the compound’s phosphonate group serves as a non-hydrolyzable mimic of phosphates in substrate analogs, probing enzyme mechanisms involving phosphoryl transfer [3] [7].
Table 5: Key Therapeutic Applications Using Dibenzyl Methylphosphonate Intermediates
Therapeutic Area | Active Compound | Role of Dibenzyl Methylphosphonate |
---|---|---|
Antiviral Therapy | Tenofovir, Adefovir | Alkylating agent for phosphonomethoxy chain installation |
Neuroprotection | 2-PMPA (GCPII inhibitor) | Enables carboxylate/phosphonate protection during synthesis |
Anticancer Agents | Cytostatic ANP analogs | Precursor for phosphonate ester prodrugs (e.g., rabacfosadine) |
Antiparasitics | Anti-malarial ANPs | Scaffold for phosphonoethylthioether derivatives |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1